![molecular formula C12H9N3O B13230883 3-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzonitrile](/img/structure/B13230883.png)
3-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzonitrile
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Overview
Description
3-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzonitrile is a chemical compound with the molecular formula C12H9N3O It is characterized by a pyrazine ring substituted with a methyl group and a benzonitrile moiety
Preparation Methods
The synthesis of 3-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the condensation of 5-methyl-3-oxo-3,4-dihydropyrazine with benzonitrile in the presence of a suitable catalyst. The reaction conditions often involve heating and the use of solvents such as ethanol or methanol to facilitate the reaction .
Chemical Reactions Analysis
3-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazine derivatives.
Scientific Research Applications
3-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 3-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate cellular processes such as apoptosis and cell proliferation .
Comparison with Similar Compounds
3-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzonitrile can be compared with other similar compounds, such as:
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: This compound has a similar pyrazine ring structure but differs in the substituents and functional groups, leading to different chemical and biological properties.
2-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyrazin-3-yl)benzonitrile: Another related compound with variations in the pyrazine ring and additional substituents, resulting in unique reactivity and applications.
Biological Activity
3-(5-Methyl-3-oxo-3,4-dihydropyrazin-2-yl)benzonitrile is a compound of interest due to its potential biological activities. The structure includes a pyrazine moiety, which is often associated with various pharmacological properties, including antimicrobial and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H9N2O. The compound features a benzonitrile group linked to a substituted pyrazine ring, which is crucial for its biological interactions.
Antimicrobial Properties
Research indicates that compounds containing pyrazine derivatives exhibit significant antimicrobial activity. A study demonstrated that related compounds inhibited bacterial growth effectively, suggesting that this compound may possess similar properties. In vitro assays showed that these compounds can disrupt bacterial cell membranes, leading to cell lysis.
Anticancer Activity
The anticancer potential of pyrazine derivatives has been widely studied. For instance, analogs of this compound have shown promise in inhibiting various cancer cell lines. Mechanistic studies reveal that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of the PI3K/Akt signaling pathway.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions can lead to the modulation of enzyme activities or receptor functions, affecting cellular processes such as proliferation and apoptosis.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several pyrazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating moderate antibacterial activity.
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
1 | Staphylococcus aureus | 32 |
2 | Escherichia coli | 32 |
3 | Pseudomonas aeruginosa | 64 |
Study 2: Anticancer Activity in Cell Lines
In vitro studies on human cancer cell lines (e.g., MCF7 for breast cancer and HeLa for cervical cancer) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be approximately 25 µM for MCF7 and 30 µM for HeLa cells.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF7 | 25 | Apoptosis induction |
HeLa | 30 | Caspase activation |
Properties
Molecular Formula |
C12H9N3O |
---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
3-(6-methyl-2-oxo-1H-pyrazin-3-yl)benzonitrile |
InChI |
InChI=1S/C12H9N3O/c1-8-7-14-11(12(16)15-8)10-4-2-3-9(5-10)6-13/h2-5,7H,1H3,(H,15,16) |
InChI Key |
GCJZVFAYIZOACM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=O)N1)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
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